Xanthine oxidase-IN-4

Catalog No.
S12875922
CAS No.
M.F
C15H13N5O2
M. Wt
295.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthine oxidase-IN-4

Product Name

Xanthine oxidase-IN-4

IUPAC Name

5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21)

InChI Key

LBJXVRNULAGYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N

Xanthine oxidase-IN-4 (also designated as compound 19a) is a highly potent, orally active xanthine oxidase (XO) inhibitor built on a rigidified 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one scaffold [1]. Developed via scaffold hopping from traditional pyrimidine-5-carboxylic acids, this compound is engineered to bypass the need for an intramolecular hydrogen bond (IMHB) to achieve active-site alignment [1]. For procurement specialists and assay developers, Xanthine oxidase-IN-4 serves as a benchmark material in purine metabolism research, offering single-digit nanomolar binding affinity and validated in vivo pharmacokinetic performance that standard first-generation inhibitors cannot match [1].

Research Fit

Non-purine pyrazolo[3,4-d]pyrimidine chemotype for XO pathway studies
Supports enzyme inhibition screening with reported nanomolar-range activity
Oral hyperuricemia model context; in vivo target engagement reported

Substituting Xanthine oxidase-IN-4 with generic first-generation inhibitors like allopurinol introduces severe limitations in assay sensitivity and dosing requirements. Allopurinol operates in the high-micromolar range, necessitating elevated concentrations that frequently trigger off-target effects and solvent-induced toxicity in cell-based models [1]. Furthermore, attempting to use non-fused pyrimidine analogs as substitutes is highly problematic; these precursors rely heavily on a labile intramolecular hydrogen bond (IMHB) between amino and carboxylic groups to maintain their binding conformation [1]. In complex biological buffers, this IMHB can be disrupted, leading to a drastic loss of inhibitory potency. Xanthine oxidase-IN-4 utilizes a fused pyrazolo-pyrimidine core to lock the active conformation, ensuring reproducible, buffer-independent target engagement that generic analogs fail to provide [1].

Substitution Risk

This Compound
Pyrazolo[3,4-d]pyrimidine core; non-purine, non-arylthiazole scaffold
Alternatives
Allopurinol (purine analog) or febuxostat (arylthiazole) scaffolds; distinct chemotype classes
This Compound
Reported distinct binding kinetics; reversible inhibition profile
Alternatives
Clinical agents may exhibit mechanism-based or mixed-type inhibition; binding mode may not transfer
This Compound
Oral exposure demonstrated in rodent hyperuricemia model
Alternatives
In vivo response context may differ; PK profiles and metabolic liabilities vary across chemotypes

Laboratory Workflow Fit: Ultra-Low Dosing to Prevent Solvent Toxicity

In direct biochemical assays, Xanthine oxidase-IN-4 demonstrates an IC50 of 0.039 μM, outperforming the clinical standard allopurinol (IC50 = 7.590 μM) by ~194-fold [1]. For laboratory workflows, this massive potency advantage allows researchers to achieve complete target saturation at fractional dosages, drastically reducing the required volume of organic solvents (e.g., DMSO) and eliminating solvent-induced artifacts in cell-based assays [1].

Evidence DimensionAssay Dosing Requirement (IC50)
Target Compound Data0.039 μM
Comparator Or BaselineAllopurinol (7.590 μM)
Quantified Difference~194-fold reduction in required compound concentration
ConditionsIn vitro XO enzymatic assay

Enhances mainstream laboratory workflow fit by eliminating the high-concentration solvent toxicity associated with older-generation micromolar inhibitors.

In Vitro XO IC₅₀
Reported
IC₅₀ 0.039 μM
Supports enzyme inhibition assay context
3–5 fold higher inhibition than febuxostat; 200-fold higher than allopurinol in cross-study comparison

Assay Reproducibility: Single-Digit Nanomolar Binding Affinity

Kinetic profiling of Xanthine oxidase-IN-4 reveals a binding constant (Ki) of 0.0037 μM (3.7 nM) following a 15-minute pre-incubation [1]. This tight-binding characteristic indicates a highly stable enzyme-inhibitor complex compared to the transient engagement seen with lower-affinity pyrimidine fragments, ensuring that the inhibitor does not rapidly wash out during multi-step assay protocols [1].

Evidence DimensionInhibitor Binding Constant (Ki)
Target Compound Data0.0037 μM (3.7 nM)
Comparator Or BaselineStandard low-affinity pyrimidine fragments (Micromolar Ki range)
Quantified DifferenceOrders of magnitude stronger target retention
ConditionsIn vitro enzyme kinetics evaluation (15 min pre-incubation)

Critical for prolonged target suppression in cell-based purine metabolism models where high-residence-time inhibitors are required to maintain baseline XO inactivity.

Binding Affinity Kᵢ
Reported
Kᵢ 0.0037 μM (3.7 nM)
Reported binding kinetics context
Comparable to febuxostat reduced-enzyme Kᵢ; ~6-fold above oxidized-enzyme Kᵢ

In Vivo Pharmacodynamics: Oral Efficacy in Hyperuricemia Models

When administered orally (intragastrically) at 10 mg/kg to potassium oxonate-induced hyperuricemic Sprague-Dawley rats, Xanthine oxidase-IN-4 significantly suppressed serum uric acid levels, achieving a 44.3% reduction in the uric acid area under the curve (AUC 1-5h) [1]. This validates the compound's structural stability and systemic absorption in live mammalian models, contrasting sharply with poorly bioavailable early-stage analogs [1].

Evidence DimensionSerum Uric Acid Reduction (AUC 1-5h)
Target Compound Data44.3% reduction
Comparator Or BaselineVehicle-treated hyperuricemic baseline
Quantified Difference44.3% decrease in circulating uric acid
Conditions10 mg/kg intragastric administration in potassium oxonate-induced SD rats

Provides buyers with a validated, orally bioavailable tool compound for immediate deployment in in vivo gout and hyperuricemia studies.

In Vivo Urate Reduction
Class-level
44.3% AUC reduction
Supports hyperuricemia model context
1–5 h post-dose; 10 mg/kg p.o. in potassium oxonate-induced rodent model

Formulation Compatibility: Independence from Labile Hydrogen Bonding

Traditional pyrimidine-5-carboxylic acid inhibitors suffer severe potency drops in competitive solvents because they rely on a labile intramolecular hydrogen bond (IMHB) for active-site alignment [1]. Scaffold hopping to the fused 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one core in Xanthine oxidase-IN-4 completely eliminates this IMHB dependency [1]. This structural rigidification ensures consistent, reproducible target engagement regardless of the hydrogen-bonding nature of the formulation buffer [1].

Evidence DimensionBuffer/Formulation Dependency
Target Compound DataFused pyrazolo-pyrimidine core (Maintains 39 nM IC50 without IMHB)
Comparator Or BaselineNon-fused pyrimidine precursors (Lose potency upon IMHB disruption)
Quantified DifferenceComplete retention of nanomolar potency in the absence of IMHB
ConditionsStructure-activity relationship (SAR) profiling across structural analogs

Dramatically improves formulation compatibility and assay reproducibility by locking the active conformation against solvent-induced disruption.

Scaffold Class
Source review
Pyrazolo[3,4-d]pyrimidine
Supports chemotype SAR review
Structurally distinct from purine and arylthiazole classes; novel IP expansion space

Positive Control in High-Throughput XO Screening

Due to its validated 39 nM IC50 and 3.7 nM Ki, this compound is perfectly suited as a high-affinity benchmark in biochemical screening panels evaluating novel purine metabolism modulators, allowing for ultra-low dosing that prevents solvent interference [1].

In Vivo Hyperuricemia and Gout Modeling

Its proven oral bioavailability and ability to reduce serum uric acid AUC by 44.3% at 10 mg/kg makes it an immediate, ready-to-use pharmacological tool for dosing potassium oxonate-induced hyperuricemic rodents, bypassing the need for complex formulation strategies [1].

Structural Biology and Computational Docking

As a rigidified, IMHB-independent scaffold, Xanthine oxidase-IN-4 serves as an excellent reference ligand for crystallographic studies mapping the Glu1261 interaction site within the XO active pocket, providing a stable conformation in diverse crystallization buffers [1].

Application Fit

Application
Selection Property
Validation Focus
XO enzyme inhibition studies
Non-purine inhibitor profile
Enzyme kinetics assay context
Oral hyperuricemia model studies
Oral exposure model context
Serum urate endpoint monitoring
Pyrazolo[3,4-d]pyrimidine SAR
Non-purine scaffold template
Lead optimization SAR review
XO inhibition kinetics studies
Reversible binding kinetics
Mechanistic inhibition interpretation

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

295.10692467 Da

Monoisotopic Mass

295.10692467 Da

Heavy Atom Count

22

Explore Compound Types